

# Spectroscopic Characterization of N-Tosylsarcosine: A Technical Guide

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## Compound of Interest

Compound Name: *[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid*

CAS No.: 2644-99-7

Cat. No.: B355660

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## Introduction

N-Tosylsarcosine, a derivative of the amino acid sarcosine, is a compound of interest in various chemical and pharmaceutical research domains. Its structure, featuring a tosyl group attached to the nitrogen atom of sarcosine, imparts specific chemical properties that are relevant in synthetic chemistry and drug development. A thorough understanding of its molecular structure is paramount for its application and further derivatization. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of molecules like N-Tosylsarcosine. This technical guide provides a detailed overview of the expected spectroscopic data for N-Tosylsarcosine, including Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While a complete set of experimentally acquired spectra for N-Tosylsarcosine is not readily available in public databases, this guide will provide a comprehensive analysis based on predicted spectroscopic data. These predictions are grounded in established principles of

spectroscopic interpretation and correlation charts, offering a robust framework for researchers working with this compound.

## Molecular Structure and Spectroscopic Overview

The chemical structure of N-Tosylsarcosine forms the basis for interpreting its spectroscopic data. The key structural features to consider are the tosyl group (a para-toluenesulfonyl group) and the sarcosine moiety.

Caption: Chemical structure of N-Tosylsarcosine.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments. The predicted <sup>1</sup>H NMR spectrum of N-Tosylsarcosine in a common solvent like deuteriochloroform (CDCl<sub>3</sub>) would exhibit several distinct signals.

## Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.8	Doublet	2H	Aromatic protons (ortho to SO <sub>2</sub> )
~7.3	Doublet	2H	Aromatic protons (meta to SO <sub>2</sub> )
~4.1	Singlet	2H	Methylene protons (-CH <sub>2</sub> -)
~2.9	Singlet	3H	N-Methyl protons (-N-CH <sub>3</sub> )
~2.4	Singlet	3H	Tolyl methyl protons (-Ar-CH <sub>3</sub> )

## Interpretation and Rationale

- **Carboxylic Acid Proton (~10-12 ppm):** This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet and its chemical shift can be highly dependent on concentration and solvent.
- **Aromatic Protons (~7.3 and ~7.8 ppm):** The para-substituted benzene ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonyl group are more deshielded and appear further downfield (~7.8 ppm) compared to the protons meta to the sulfonyl group (~7.3 ppm).
- **Methylene Protons (~4.1 ppm):** These protons are adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom of the tosylamide, causing a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
- **N-Methyl Protons (~2.9 ppm):** The methyl group attached to the nitrogen is deshielded by the adjacent nitrogen and the tosyl group, leading to a chemical shift around 2.9 ppm. This signal

will be a singlet.

- Toly Methyl Protons (~2.4 ppm): The methyl group attached to the aromatic ring is a typical benzylic methyl group and is expected to resonate around 2.4 ppm as a singlet.



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Caption: Workflow for acquiring and analyzing a  $^1\text{H}$  NMR spectrum.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-Tosylsarcosine will give a distinct signal in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.

### Predicted $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	Carboxylic acid carbonyl carbon (-COOH)
~144	Aromatic carbon (ipso- to $\text{CH}_3$ )
~136	Aromatic carbon (ipso- to $\text{SO}_2$ )
~130	Aromatic carbons (meta to $\text{SO}_2$ )
~128	Aromatic carbons (ortho to $\text{SO}_2$ )
~52	Methylene carbon (- $\text{CH}_2$ -)
~38	N-Methyl carbon (-N- $\text{CH}_3$ )
~21	Tolyl methyl carbon (-Ar- $\text{CH}_3$ )

## Interpretation and Rationale

- **Carbonyl Carbon (~172 ppm):** The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
- **Aromatic Carbons (~128-144 ppm):** The four distinct types of carbon atoms in the para-substituted benzene ring will give rise to four signals in the aromatic region. The ipso-carbons (attached to the methyl and sulfonyl groups) will have characteristic shifts, with the carbon attached to the sulfonyl group being more downfield.<sup>[1]</sup>
- **Methylene Carbon (~52 ppm):** This carbon is deshielded by the adjacent nitrogen and carbonyl group.
- **N-Methyl Carbon (~38 ppm):** The methyl carbon attached to the nitrogen is influenced by the nitrogen and the tosyl group.
- **Tolyl Methyl Carbon (~21 ppm):** This is a typical chemical shift for a methyl group attached to an aromatic ring.

## Infrared (IR) Spectroscopy

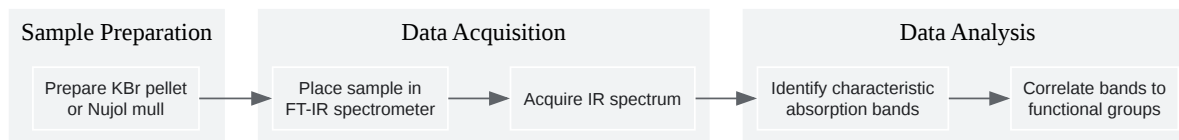
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of N-Tosylsarcosine is expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.

## Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid)
~3050	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic)
~1710	Strong, Sharp	C=O stretch (Carboxylic acid)
~1600, ~1490	Medium	C=C stretch (Aromatic ring)
~1340, ~1160	Strong	S=O stretch (Sulfonamide, asymmetric and symmetric)

## Interpretation and Rationale

- O-H Stretch (3300-2500 cm<sup>-1</sup>): The hydrogen-bonded O-H stretch of the carboxylic acid will appear as a very broad and strong absorption band.[\[2\]](#)[\[3\]](#)
- C-H Stretches (~3050 and ~2950 cm<sup>-1</sup>): The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretches of the methyl and methylene groups will appear just below 3000 cm<sup>-1</sup>.[\[2\]](#)
- C=O Stretch (~1710 cm<sup>-1</sup>): The carbonyl group of the carboxylic acid will give a strong, sharp absorption band.[\[4\]](#)
- C=C Stretches (~1600, ~1490 cm<sup>-1</sup>): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as two or more bands in this region.
- S=O Stretches (~1340, ~1160 cm<sup>-1</sup>): The asymmetric and symmetric stretching vibrations of the sulfonyl group in the sulfonamide are very characteristic and appear as two strong bands.



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Caption: Workflow for acquiring and analyzing an IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

### Predicted Mass Spectrometry Data

- Molecular Ion ( $M^+$ ): The molecular weight of N-Tosylsarcosine ( $C_{10}H_{13}NO_4S$ ) is 243.28 g/mol. In an electron ionization (EI) mass spectrum, a molecular ion peak at  $m/z = 243$  would be expected, although it may be of low intensity due to fragmentation.
- Key Fragmentation Patterns:
  - Loss of the tosyl group: A prominent fragment would likely correspond to the loss of the tosyl radical ( $CH_3C_6H_4SO_2\bullet$ ), resulting in a peak at  $m/z = 88$ , corresponding to the  $[M - 155]^+$  ion (protonated sarcosine).
  - Formation of the tosyl cation: A strong peak at  $m/z = 155$  is expected, corresponding to the stable tosyl cation  $[CH_3C_6H_4SO_2]^+$ .
  - Formation of the tropylium ion: A peak at  $m/z = 91$ , corresponding to the  $[C_7H_7]^+$  tropylium ion, is a very common fragment for compounds containing a benzyl or tolyl group.<sup>[5]</sup>
  - Loss of the carboxylic acid group: Fragmentation involving the loss of the carboxyl group as  $COOH\bullet$  (45 Da) or  $CO_2$  (44 Da) could also occur.

## Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Tosylsarcosine. By understanding the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, researchers can effectively characterize and confirm the structure of this compound in their experimental work. The provided interpretations and rationales, based on fundamental spectroscopic principles, serve as a valuable reference for scientists and professionals in the fields of chemistry and drug development. It is important to note that while these predictions are based on well-established correlations, experimental verification is always recommended for definitive structural confirmation.

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